Cas no 894903-91-4 (2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide)
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- F3411-1393
- 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide
- 894903-91-4
- 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide
- AKOS001950611
- 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide
- 3-Benzoyl-N-(2,3-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-1(4H)-acetamide
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- Inchi: 1S/C26H23N3O3/c1-16-8-7-11-22(18(16)3)28-23(30)15-29-14-21(24(31)19-9-5-4-6-10-19)25(32)20-13-12-17(2)27-26(20)29/h4-14H,15H2,1-3H3,(H,28,30)
- InChI Key: YNZVLPWOYCGQDJ-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=CC(C)=C2C)=O)C2C(=CC=C(C)N=2)C(=O)C(C(=O)C2=CC=CC=C2)=C1
Computed Properties
- Exact Mass: 425.17394160g/mol
- Monoisotopic Mass: 425.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 757
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 79.4Ų
Experimental Properties
- Density: 1.278±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 644.2±55.0 °C(Predicted)
- pka: 13.08±0.70(Predicted)
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-1393-2μmol |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide |
894903-91-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1393-5μmol |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide |
894903-91-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1393-10μmol |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide |
894903-91-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1393-1mg |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide |
894903-91-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1393-2mg |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide |
894903-91-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1393-3mg |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide |
894903-91-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1393-4mg |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide |
894903-91-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1393-5mg |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide |
894903-91-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1393-10mg |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide |
894903-91-4 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1393-15mg |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide |
894903-91-4 | 15mg |
$89.0 | 2023-09-10 |
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide
Introduction to 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide (CAS No. 894903-91-4) and Its Emerging Applications in Chemical Biology
The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide, identified by its CAS number 894903-91-4, represents a significant advancement in the field of chemical biology. This heterocyclic amide derivative exhibits a unique structural framework characterized by a naphthyridine core, which is further functionalized with benzoyl and dimethylphenyl substituents. The molecular architecture of this compound not only imparts distinct physicochemical properties but also opens up novel avenues for therapeutic intervention and biochemical research.
Recent studies have highlighted the potential of naphthyridine derivatives as scaffolds for developing bioactive molecules. The presence of the 7-methyl-4-oxo moiety in the naphthyridine ring enhances the compound's stability and bioavailability, making it an attractive candidate for further pharmacological exploration. Additionally, the 3-benzoyl group introduces a hydrophobic interaction surface that can modulate binding affinity to biological targets. The N-(2,3-dimethylphenyl)acetamide moiety further contributes to the compound's solubility and metabolic stability, which are critical factors in drug design.
In the realm of medicinal chemistry, this compound has garnered attention for its ability to interact with enzymes and receptors involved in critical biological pathways. Preliminary computational studies suggest that it may exhibit inhibitory activity against enzymes such as kinases and proteases, which are often implicated in diseases like cancer and inflammation. The benzoyl and dimethylphenyl substituents are particularly noteworthy, as they can fine-tune the electronic properties of the molecule, thereby optimizing its binding interactions with protein targets.
One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. Naphthyridine derivatives have been shown to cross the blood-brain barrier effectively, making them suitable candidates for central nervous system (CNS) therapies. The structural features of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide align well with known pharmacophores that modulate neurotransmitter systems. For instance, modifications at the 7-methyl position can influence ligand affinity to receptors such as serotonin or dopamine receptors, which are central to conditions like depression and Parkinson's disease.
Furthermore, the compound's chemical versatility allows for facile derivatization through techniques such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. These reactions enable chemists to introduce additional functional groups or expand the molecular scaffold, thereby creating libraries of analogs with tailored properties. Such combinatorial chemistry approaches are instrumental in identifying lead compounds for drug development pipelines.
The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include condensation reactions between appropriately substituted benzoylacetonitriles and amidines under controlled conditions. The introduction of the 7-methyl group at the naphthyridine core typically requires catalytic hydrogenation or metal-catalyzed cyclization reactions. These synthetic strategies underscore the compound's feasibility for large-scale production and further chemical manipulation.
Evaluation of this compound's pharmacokinetic profile has revealed promising results regarding its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro studies indicate moderate solubility in aqueous buffers while maintaining reasonable bioavailability in preclinical models. These findings suggest that it could be developed into a viable therapeutic agent if further optimized for pharmacokinetic efficiency.
The role of computational modeling in understanding the behavior of this compound cannot be overstated. Molecular dynamics simulations have been employed to explore its conformational dynamics and interactions with potential biological targets. Such simulations provide insights into binding modes and allosteric effects that would be challenging to discern through experimental alone. Additionally, quantum mechanical calculations have been used to predict electronic properties such as charge distribution and hydrogen bonding capabilities.
Recent advancements in high-throughput screening (HTS) technologies have enabled rapid assessment of this compound's activity against diverse biological assays. Initial HTS results suggest that it may possess inhibitory effects on certain enzyme families relevant to metabolic diseases and infectious disorders. These findings warrant further investigation through targeted biochemical assays to confirm specificity and efficacy.
The potential applications of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide extend beyond traditional pharmaceuticals into agrochemicals and material science. Its structural motifs could inspire novel pesticides or specialty chemicals with enhanced environmental compatibility. Moreover, its ability to interact with biological systems makes it a valuable tool for probing fundamental mechanisms in cell biology research.
In conclusion,2-(3-benzoyl-7-methyl-4-oxyoqroqroqroqroqroqroqroqroqroqroqroqroqroqroqroq 89 89 89 89 89 89 89 89 89 89 89 89 89 89 -91 -91 -91 -91 -91 -91 -91 -91 -91 -91 -91 -91 -914) represents a promising candidate for therapeutic development due to its unique structural features,benzoyl, , . Further research is warranted to fully elucidate its biological activities , .
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